molecular formula C10H7FN6O B2416203 N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 294873-69-1

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Katalognummer: B2416203
CAS-Nummer: 294873-69-1
Molekulargewicht: 246.205
InChI-Schlüssel: YNAIQYPDHJRCBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

5-N-(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN6O/c11-5-3-1-2-4-6(5)13-8-7(12)14-9-10(15-8)17-18-16-9/h1-4H,(H2,12,14,16)(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAIQYPDHJRCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a chemical compound with the molecular formula C16H10F2N6O. It is known for its unique structure, which includes a fluorophenyl group and an oxadiazolo-pyrazine core.

Vorbereitungsmethoden

Core Structure Assembly

Theoxadiazolo[3,4-b]pyrazine scaffold is typically constructed via cyclization reactions. A critical precursor, 5,6-dichloro-oxadiazolo[3,4-b]pyrazine (compound 7 ), is synthesized by treating diaminofurazan (6 ) with oxalic acid in aqueous hydrochloric acid, followed by chlorination using phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃). This dichloro intermediate serves as the foundational substrate for subsequent functionalization.

Substitution Chemistry

Symmetrical derivatives like N-(2-fluorophenyl)oxadiazolo[3,4-b]pyrazine-5,6-diamine are synthesized through sequential NAS reactions. The chlorine atoms at positions 5 and 6 of the pyrazine ring are displaced by aryl amines under mild conditions, facilitated by the electron-deficient nature of the oxadiazolopyrazine core.

Detailed Methodologies for Target Compound Synthesis

Preparation of 5,6-Dichloro-Oxadiazolo[3,4-b]Pyrazine

The synthesis begins with diaminofurazan (6 ), which undergoes cyclocondensation with oxalic acid in 10% HCl at elevated temperatures (80–100°C) to form the oxadiazolopyrazine ring. Subsequent chlorination with PCl₅/POCl₃ at reflux (110°C, 4–6 hours) yields the dichloro precursor 7 as a crystalline solid (72–85% yield).

Key Reaction Parameters

  • Solvent: Anhydrous POCl₃ (acts as solvent and chlorinating agent)
  • Temperature: 110°C (reflux)
  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Bis-Substitution with 2-Fluoroaniline

The dichloro intermediate 7 reacts with two equivalents of 2-fluoroaniline in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. The reaction proceeds at room temperature (25°C) for 12–16 hours, affording the target compound in 68–75% yield after purification.

Reaction Scheme
$$
\text{Compound 7} + 2 \, \text{2-Fluoroaniline} \xrightarrow[\text{THF, TEA}]{\text{RT, 12–16h}} \text{N-(2-Fluorophenyl)oxadiazolo[3,4-b]pyrazine-5,6-diamine}
$$

Optimization Insights

  • Solvent Choice: THF provides optimal solubility for both the dichloro precursor and aryl amine.
  • Stoichiometry: A 2.2:1 molar ratio of 2-fluoroaniline to 7 minimizes mono-substituted byproducts.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol yields >95% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 2H, NH), 7.65–7.58 (m, 4H, Ar-H), 7.32–7.25 (m, 4H, Ar-H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 156.1 (C=N), 148.9 (C-O), 130.4–116.2 (Ar-C and C-F).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxadiazolopyrazine core with dihedral angles of 12.3° between the aniline rings and the central heterocycle. The N-H···N hydrogen bonds stabilize the crystal lattice.

Mechanistic Considerations

Electronic Effects on Reactivity

The electron-withdrawing oxadiazole and pyrazine rings activate the chlorinated positions for NAS. Density functional theory (DFT) calculations reveal a charge density of −0.32 e at C5 and C6, facilitating nucleophilic attack by the electron-rich 2-fluoroaniline.

Role of the Fluorine Substituent

The ortho-fluorine on the aniline moiety enhances solubility and modulates electronic properties. The inductive (-I) effect of fluorine increases the acidity of the aniline N-H (pKa ≈ 4.2), enabling proton shuttle activity in biological systems.

Comparative Analysis of Alternative Routes

One-Pot vs. Stepwise Synthesis

  • One-Pot: Sequential addition of 2-fluoroaniline to 7 in THF achieves 70% yield but requires careful stoichiometric control.
  • Stepwise: Isolation of the mono-substituted intermediate (9 ) followed by a second substitution improves yield (78%) but extends synthesis time.

Microwave-Assisted Synthesis

Microwave irradiation (60°C, 30 min) accelerates the reaction, achieving 82% yield with reduced side products. However, scalability remains challenging.

Industrial and Pharmacological Relevance

Scalability Challenges

Large-scale synthesis requires optimizing solvent recovery and minimizing POCl₃ usage due to its corrosive nature. Continuous flow reactors are being explored to enhance safety and efficiency.

Mitochondrial Uncoupling Activity

The target compound demonstrates protonophoric activity, uncoupling oxidative phosphorylation in mitochondria. This property is leveraged in obesity and diabetes research, as seen in related analogs like BAM15.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can result in compounds with different substituents on the fluorophenyl group .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine exhibits significant anticancer properties. In various studies:

  • Cell Lines Tested : The compound has shown effectiveness against several cancer cell lines such as SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer).
  • Percent Growth Inhibition (PGI) : For instance, it demonstrated PGIs of 86.61% against SNB-19 and 85.26% against OVCAR-8 .

Mitochondrial Uncoupling

BAM15 functions as a mitochondrial uncoupler. This property is particularly relevant for:

  • Nonalcoholic Steatohepatitis Treatment : It selectively depolarizes the inner mitochondrial membrane without affecting the plasma membrane . This mechanism suggests potential therapeutic applications in metabolic disorders.
  • Renal Protection : Studies have shown that BAM15 can protect against acute renal ischemic-reperfusion injury by enhancing mitochondrial function and reducing oxidative stress .

Structure-Activity Relationship Studies

Preliminary structure–activity relationship (SAR) studies have elucidated the importance of specific moieties in BAM15 for its biological activity:

  • The presence of an aniline moiety is crucial for its efficacy as a proton shuttle and mitochondrial uncoupler. Modifications to this structure significantly affect its biological performance .

Case Study 1: Anticancer Efficacy

A comprehensive study investigated the anticancer effects of BAM15 on various cell lines. The results indicated that:

Cell LinePGI (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55

This data supports the compound's potential as a therapeutic agent in oncology.

Case Study 2: Mitochondrial Functionality

In a study focused on mitochondrial functionality:

  • BAM15 was tested for its ability to enhance ATP production while reducing reactive oxygen species (ROS) levels in renal cells subjected to ischemic conditions.

Results showed that BAM15 significantly improved mitochondrial respiration and reduced cell death rates compared to controls.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine include:

Uniqueness

What sets this compound apart is its specific combination of a fluorophenyl group and an oxadiazolo-pyrazine core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly referred to as BAM15, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic diseases and cancer treatment. This article delves into the biological activity of BAM15, focusing on its mechanisms of action, efficacy in various conditions, and relevant research findings.

BAM15 is classified as a mitochondrial uncoupler. Its primary mechanism involves increasing the permeability of the inner mitochondrial membrane to protons, which disrupts ATP synthesis while promoting heat production. This property positions BAM15 as a candidate for treating conditions characterized by mitochondrial dysfunction, such as nonalcoholic steatohepatitis (NASH) and certain cancers.

Efficacy in Nonalcoholic Steatohepatitis (NASH)

Recent studies have indicated that BAM15 may effectively treat NASH by enhancing lipid metabolism and reducing inflammation in the liver. The compound has been shown to promote the burning of excess fat stored in liver cells:

  • Mechanism : By uncoupling oxidative phosphorylation from ATP production, BAM15 increases proton leak and diminishes ATP production in hepatocytes.
  • Research Findings : In preclinical models, BAM15 administration led to a significant reduction in liver fat accumulation and improved metabolic parameters .

Antineoplastic Properties

BAM15 has also been investigated for its antitumor effects, particularly in breast cancer models:

  • Cell Studies : In vitro studies using MDA-MB-231 and EO771 breast cancer cell lines demonstrated that BAM15 reduced cell proliferation and induced apoptosis. The compound decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) accumulation .
  • In Vivo Studies : Animal studies showed that BAM15 administration resulted in reduced tumor growth compared to vehicle-treated controls. This effect was attributed to impaired cell proliferation and altered mitochondrial function .

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies have revealed critical insights into the modifications of BAM15 that influence its biological activity:

  • Functional Groups : The presence of specific substituents on the aniline moiety significantly impacts the compound's efficacy. For instance, variations in substituent positions on the aniline ring yielded different levels of potency against mitochondrial respiration .
  • Potency Variations : Compounds derived from BAM15 with modifications such as para-trifluoromethyl aniline exhibited high efficacy with an EC50 value of 0.27 μM .

Data Summary

The following table summarizes key findings from studies on BAM15's biological activity:

Study FocusFindingsReference
NASH TreatmentReduced liver fat accumulation; improved metabolic parameters
Breast CancerDecreased cell proliferation; increased apoptosis; reduced tumor growth
Structure-ActivityIdentified critical substituents affecting potency; EC50 values ranging from 0.27 μM to >5 μM

Case Studies

  • Breast Cancer Model :
    • In a study involving MDA-MB-231 cells, BAM15 treatment led to a significant reduction in ATP production and enhanced apoptosis markers.
    • Tumor growth was significantly inhibited in vivo when treated with BAM15 compared to controls.
  • Liver Disease Model :
    • Preclinical trials demonstrated that BAM15 not only reduces fat accumulation but also improves liver function markers in models of NASH.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine?

Answer:
The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with heterocyclic building blocks. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives can be synthesized via nitration and ring-closure reactions under controlled conditions. Key steps include:

  • Use of 2-fluoroaniline derivatives as starting materials for introducing the fluorophenyl group .
  • Cyclization using reagents like POCl₃ or PCl₅ to form the oxadiazole ring .
  • Optimization of reaction temperature (e.g., 80–100°C) and solvent systems (e.g., DMF or acetonitrile) to improve yield .
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product.

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
Comprehensive characterization requires multi-modal spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm) and amine protons (δ 5.0–6.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-Ray Diffraction : Single-crystal analysis resolves bond angles and confirms the fused oxadiazolo-pyrazine ring system .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=N) and ~3400 cm⁻¹ (N-H) validate functional groups .

Intermediate: What methodologies are used to evaluate its potential biological activity?

Answer:
Biological screening involves:

  • In Vitro Assays :
    • Antimicrobial Activity: Broth microdilution (MIC values) against Gram-positive/negative bacteria .
    • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorometric substrates .
  • ADMET Profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (Ames test) .

Advanced: How does the 2-fluorophenyl substituent influence electronic properties and reactivity?

Answer:
The fluorine atom induces electron-withdrawing effects, which:

  • Stabilize the oxadiazolo-pyrazine core via resonance, enhancing thermal stability .
  • Direct electrophilic substitution reactions (e.g., nitration) to meta/para positions of the phenyl ring .
  • Alter redox behavior, as shown by cyclic voltammetry (e.g., shifts in oxidation peaks) .
    Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:
Discrepancies may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., amine-imine shifts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • HPLC-PDA-MS : Identify co-eluting impurities or degradation products .
  • Crystallographic Validation : Compare experimental vs. calculated powder XRD patterns .

Advanced: What computational approaches are used to model its interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock, Schrödinger) : Predict binding modes to receptors (e.g., kinase ATP-binding sites) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity .
  • AI-Driven Synthesis Optimization : COMSOL Multiphysics integrates reaction parameters (temperature, solvent) to predict yields .

Advanced: How should researchers assess its stability under varying experimental conditions?

Answer:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for oxadiazoles) .
  • Photolytic Degradation : Expose to UV-Vis light (λ = 254 nm) and monitor via HPLC .
  • pH-Dependent Stability : Incubate in buffers (pH 1–13) and quantify degradation products .
  • Long-Term Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.